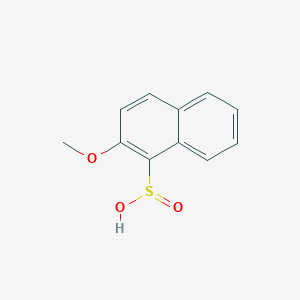

2-methoxynaphthalene-1-sulfinic Acid

Description

2-Methoxynaphthalene-1-sulfinic acid is a naphthalene derivative featuring a methoxy (-OCH₃) group at position 2 and a sulfinic acid (-SO₂H) group at position 1. The sulfinic acid moiety distinguishes it from the more common sulfonic acids (-SO₃H), as it is less oxidized and exhibits weaker acidity.

Properties

IUPAC Name |

2-methoxynaphthalene-1-sulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15(12)13/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYLMVLQAQBDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)S(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxynaphthalene-1-sulfinic Acid typically involves the sulfonation of 2-methoxynaphthalene followed by reduction to the sulfinic acid. One common method includes the reaction of 2-methoxynaphthalene with sulfur trioxide or chlorosulfonic acid to form the sulfonic acid derivative, which is then reduced using a suitable reducing agent such as sodium sulfite or zinc dust in acidic conditions.

Industrial Production Methods: Industrial production of 2-Methoxynaphthalene-1-sulfinic Acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxynaphthalene-1-sulfinic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding sulfonic acid.

Reduction: It can be reduced to form the corresponding sulfide.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 2-Methoxynaphthalene-1-sulfonic Acid.

Reduction: 2-Methoxynaphthalene-1-thiol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry Applications

1.1 Synthesis of Sulfoxides

One of the primary applications of 2-methoxynaphthalene-1-sulfinic acid is in the synthesis of optically active sulfoxides. The compound can be utilized in the Andersen synthesis, where it acts as a sulfinylating agent. This process allows for the formation of sulfoxides with high enantiomeric purity, which are valuable in pharmaceuticals due to their biological activity .

1.2 Dealkylation Reactions

The compound has also been studied for its ability to undergo dealkylation reactions. For instance, using ionic liquids as a medium, 2-methoxynaphthalene can be demethylated to regenerate 2-naphthol with high yields (up to 97%) when treated with protic acids . This reaction is significant for recycling phenolic compounds in organic synthesis.

Pharmaceutical Applications

2.1 Role as a Building Block

2-Methoxynaphthalene-1-sulfinic acid serves as a versatile building block in the synthesis of various organosulfur compounds. These compounds are crucial in drug development, particularly for creating novel therapeutic agents that target specific biological pathways . The compound's ability to form C–S bonds facilitates the creation of complex molecular architectures required in medicinal chemistry.

2.2 Impurity Studies

This compound is noted as an impurity in the non-steroidal anti-inflammatory drug Naproxen, indicating its relevance in pharmaceutical quality control and formulation studies . Understanding its behavior and interactions can help improve drug efficacy and safety profiles.

Material Science Applications

3.1 Reducing Agents in Textile Chemistry

In material sciences, 2-methoxynaphthalene-1-sulfinic acid has been identified as a potential reducing agent in textile printing processes. Its application in textile discharge printing and bleaching demonstrates its utility in enhancing dyeing techniques while minimizing environmental impact .

Case Study: Synthesis of Optically Active Sulfoxides

| Reagent | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Menthyl 2-methoxynaphthalene-1-sulfinates | Grignard reagent addition | 85 | >99 |

Data Table: Dealkylation Efficiency

| Substrate | Protic Acid Used | Yield (%) |

|---|---|---|

| 2-Methoxynaphthalene | p-Toluenesulfonic Acid | 97 |

| 2-(3-Methoxypropyl)naphthalene | HBr (47%) | 90 |

Mechanism of Action

The mechanism of action of 2-Methoxynaphthalene-1-sulfinic Acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 2-methoxynaphthalene-1-sulfinic acid and related compounds:

Key Observations:

- Functional Groups : The sulfinic acid group (-SO₂H) in the target compound is less acidic than sulfonic acids (-SO₃H) due to fewer oxygen atoms, influencing reactivity in synthesis.

- This contrasts with methyl groups in 2-methylnaphthalene, which lack such electronic effects .

- Toxicity: While 2-methylnaphthalene is linked to respiratory toxicity , the methoxy group in 2-methoxynaphthalene-1-sulfinic acid may alter metabolic pathways, though direct data are lacking. Sulfonic acid derivatives like 4-amino-3-hydroxynaphthalene-1-sulfonic acid show irritant properties, suggesting sulfinic acids might exhibit milder effects .

Stability and Reactivity

- Sulfinic vs. Sulfonic Acids : Sulfinic acids are less stable and more prone to oxidation than sulfonic acids. For example, 1-naphthalenesulfonic acid is widely used in dyes due to its high stability, whereas sulfinic acids are typically intermediates in redox reactions .

- Substituent Position: Derivatives with substituents at position 1 (e.g., 1-naphthalenesulfonic acid) exhibit higher solubility in polar solvents compared to position 2-substituted analogs. The methoxy group at position 2 in the target compound may reduce solubility relative to hydroxyl or amino groups .

Analytical Methods

Analytical techniques for detecting naphthalene derivatives (e.g., HPLC, GC-MS) discussed in methylnaphthalene studies could be adapted for 2-methoxynaphthalene-1-sulfinic acid. However, sulfinic acids may require specialized handling due to their sensitivity to oxidation.

Q & A

Q. What are emerging pharmacological applications of sulfinic acid derivatives?

- Methodological Answer :

- Antioxidant Development : Evaluate radical-scavenging activity via DPPH/ABTS assays .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .

- Prodrug Design : Synthesize sulfinate esters for controlled release in acidic microenvironments (e.g., tumors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.